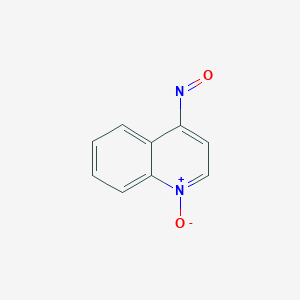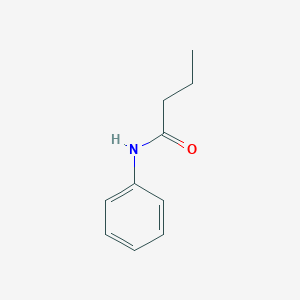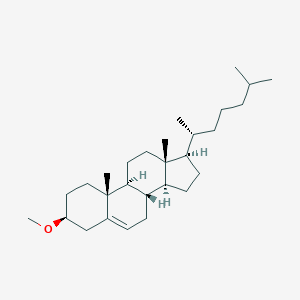
Cholesterol methyl ether
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cholesterol methyl ether and related derivatives involves chemical reactions that modify the cholesterol molecule. A notable method is the alcoholysis of cholesterol p-toluenesulfonate, which has been found superior for preparing cholesteryl alkyl ethers, including the methyl ether variant (Halperin & Gatt, 1980). Another approach involves the microbiological transformation of cholesterol with Mycobacterium sp., leading to the production of 3β-methyl ether of dehydroepiandrosterone as a major product, indicating the versatility of synthesis methods (Andryushina et al., 2019).
Molecular Structure Analysis
The molecular structure of cholesterol methyl ether reveals similarities and differences with the parent cholesterol molecule. Crystal structure analysis shows that while the cholesteryl ring and tail regions remain normal, the addition of a methyl ether group introduces variations in the molecule's packing and orientation within crystals. This alteration in structure can influence the interaction with other molecules and the overall behavior in biological or synthetic systems (Yun et al., 1989).
Chemical Reactions and Properties
Cholesterol methyl ether participates in various chemical reactions, reflecting its altered chemical properties compared to cholesterol. The etherification process that leads to its formation significantly impacts its solubility, reactivity, and interactions with other chemical entities. For instance, the modification of cholesterol to produce methyl ethers like cholestanyl methyl ether involves specific conditions, showcasing the chemical reactivity of this compound (Neeman & Johnson, 2003).
Physical Properties Analysis
The physical properties of cholesterol methyl ether, such as melting point, solubility, and phase behavior, differ from those of cholesterol due to the methyl ether group. These properties are crucial for understanding how cholesterol methyl ether interacts within biological membranes and its potential applications in material science. For example, the synthesis and study of cholesterol alkyl ethers show that these compounds have stable liquid crystal mesophases, indicating their utility in exploring the thermotropic behavior of cholesterol derivatives (Deckelbaum et al., 1983).
Chemical Properties Analysis
The chemical properties of cholesterol methyl ether, including its reactivity and interactions with other molecules, are central to its role in biological systems and potential applications. The ether linkage affects its behavior in biological membranes, influencing membrane fluidity, permeability, and interactions with other lipids and proteins. Research into the interactions between ether lipids and cholesterol highlights the unique aspects of cholesterol methyl ether's behavior in cell membranes (Pan et al., 2012).
Wissenschaftliche Forschungsanwendungen
Cholesterol Gallstone Dissolution : Methyl tertiary butyl ether (MTBE) has been tested both in vitro and in vivo for its efficacy as a potential solvent for cholesterol gallstones. It has shown promising results in dissolving human gallstones, making it a potential alternative for the treatment of human gallbladder and biliary duct cholesterol stones (Allen et al., 1985).
Cholesterol Metabolism Studies : In research on cholesterol metabolism, the ether-extractable acids were separated and converted into methyl esters for analysis. These studies help in understanding the changes in cholesterol levels after feeding cholesterol to test subjects (Cook et al., 1955).
Toxicity Studies : Investigation on mice has been conducted to determine the parameters of common toxicity of MTBE, which is used in the contact chemical dissolution of cholesterol gallstones. These studies are crucial for understanding the safety profile of MTBE (Saifutdinov & Trifonova, 2011).
Effects on Organisms : Studies on the biochemical and morphologic effects of cholesterol and its methyl ether in organisms like gerbils have been conducted. These studies observe the impact of these compounds on blood cholesterol levels, liver sterols, and organ systems (Gordon et al., 1961).
Dissolution Therapy for Bile Duct Stones : MTBE has been used in patients with large radiolucent common bile duct stones. It has shown effectiveness in clearing the duct in most cases, suggesting its potential role in managing large retained common bile duct calculi (Kaye et al., 1990).
Percutaneous Transhepatic Dissolution of Gallbladder Stones : MTBE has been used to treat patients with symptomatic cholesterol gallstones via percutaneous transhepatic catheter. This method showed success in dissolving stones in a majority of patients (Thistle et al., 1989).
Quantification of Cholesterol in Lipids : A study established a protocol for the determination of total cholesterol in fats and oils using gas chromatography, where lipid samples were saponified and methylated, indicating the use of methyl ethers in analytical methodologies (Hwang et al., 2003).
Safety And Hazards
The safety data sheet for Dimethyl ether, a similar compound, indicates that it is extremely flammable and contains gas under pressure; it may explode if heated . It may displace oxygen and cause rapid suffocation . Cholesterol is not considered hazardous by the 2012 OSHA Hazard Communication Standard .
Zukünftige Richtungen
Recent advances in the chemistry of cholesterol and its applications in different research fields range from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators . A better understanding of the basic characteristics of the structure and kinetics of membranes containing cholesterol can provide some help for future research .
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXPTZJNVLDKKV-PXBBAZSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880723 | |
| Record name | Cholesterol methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol methyl ether | |
CAS RN |
1174-92-1 | |
| Record name | 3-O-Methylcholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesterol methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholesterol methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



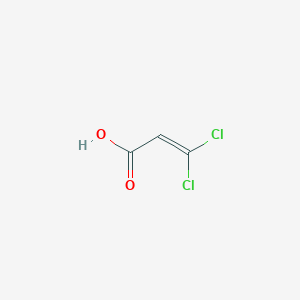
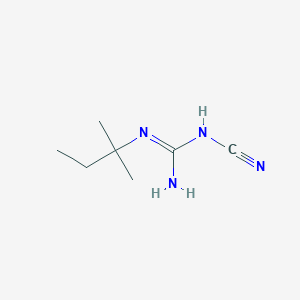
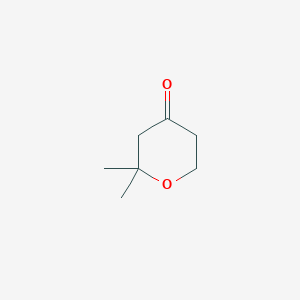
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
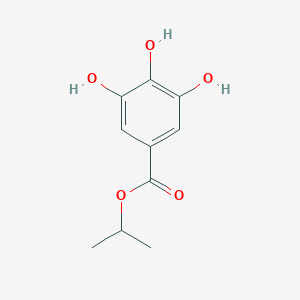
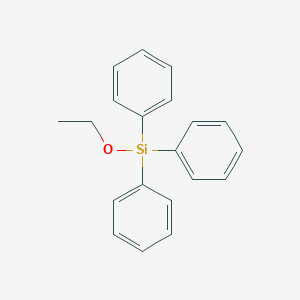
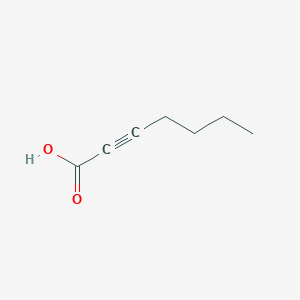
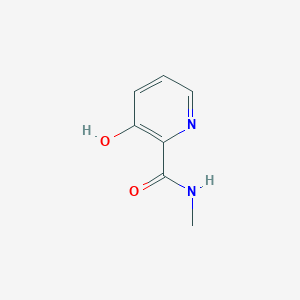
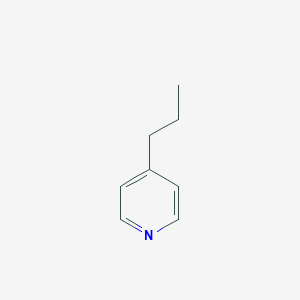
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
